molecular formula C7H5BrN2O B3180964 4-bromo-1H-indazol-5-ol CAS No. 478838-52-7

4-bromo-1H-indazol-5-ol

Katalognummer B3180964
CAS-Nummer: 478838-52-7
Molekulargewicht: 213.03 g/mol
InChI-Schlüssel: NKQAGTMAIUMWOY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

“4-bromo-1H-indazol-5-ol” is a chemical compound with the molecular formula C7H5BrN2O . It has a molecular weight of 213.03 . This compound is used as a biochemical reagent and can be used as a biological material or organic compound for life science related research .


Synthesis Analysis

The synthesis of indazole derivatives, including “this compound”, has been a topic of interest in the field of medicinal chemistry . Various routes have been explored to synthesize indazole . Among all these methods, cyclization of ortho-substituted benzylidenehydrazine using ortho-substituted benzaldehyde as starting material is a useful way . A new practical synthesis of 1H-indazole is presented . A previous mechanism for the cyclization step is proved to be nonfeasible and a hydrogen bond propelled mechanism is proposed .


Molecular Structure Analysis

Indazoles are one of the most important classes of nitrogen-containing heterocyclic compounds bearing a bicyclic ring structure made up of a pyrazole ring and a benzene ring . Indazole usually contains two tautomeric forms: 1H-indazole and 2H-indazole . Since 1H-indazole is more thermodynamically stable than 2H-indazole, it is the predominant tautomer .


Chemical Reactions Analysis

The reaction between benzonitrile and hydrazine under certain conditions produces benzylidenehydrazine . This approach was expanded to the derivatives of benzonitrile with substitution on the benzene ring . Cyclization of various ortho-substituted benzylidenehydrazines was further investigated .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 213.03 . It is a powder at room temperature .

Wissenschaftliche Forschungsanwendungen

1. Cross-Coupling Reactions

4-bromo-1H-indazol-5-ol and its derivatives have been studied for their reactivity and selectivity in palladium-catalyzed Sonogashira and Suzuki cross-coupling reactions. These reactions are utilized to obtain a range of functionalized indoles and indazoles, which hold potential as 5-HT receptor ligands (Witulski et al., 2005).

2. Bromodomain Inhibition

Indazole derivatives, such as 1H-indazol-4,7-dione, have been developed as inhibitors targeting the bromodomain-containing protein 4 (BRD4), which is known to regulate cancer cell proliferation. This research focuses on synthesizing derivatives for inhibiting the binding of bromodomain to acetylated histone peptide, showing potential in cancer treatment (Yoo et al., 2018).

3. Antifungal Applications

Indazole-linked triazoles, especially those with a 5-bromo substitution on the indazole ring, have shown significant antifungal activity against various fungal cultures, such as Candida spp. and Aspergillus spp. These compounds, when administered orally, have demonstrated efficacy against Candida albicans in murine infection models (Park et al., 2007).

4. Regioselective Protection and Amine Coupling

Indazoles, including 5-bromoindazoles, can undergo regioselective protection and participate in Buchwald reactions with a range of amines, generating novel derivatives. This process is relevant in the synthesis of complex organic compounds (Slade et al., 2009).

5. Antibacterial Activity

Bromo-1H-indazoles have been used in the synthesis of compounds screened for antibacterial activity. These compounds show potential in combating bacterial infections, as evident from their chemical characterization and biological evaluation (Brahmeshwari et al., 2014).

6. AKT Inhibition Activity

Derivatives synthesized from 5-bromo-1H-indazoles, specifically targeting the AKT kinase, have been evaluated for their biological activity. This research contributes to the development of potential therapeutic agents in the treatment of diseases related to AKT kinase malfunction (Gogireddy et al., 2014).

Safety and Hazards

The safety information for “4-bromo-1H-indazol-5-ol” includes several hazard statements: it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include wearing protective gloves, protective clothing, eye protection, and face protection . It should be stored in a well-ventilated place and the container should be kept tightly closed .

Relevant Papers

The relevant papers retrieved do not provide additional information on “this compound” beyond what has been mentioned above .

Eigenschaften

IUPAC Name

4-bromo-1H-indazol-5-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrN2O/c8-7-4-3-9-10-5(4)1-2-6(7)11/h1-3,11H,(H,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKQAGTMAIUMWOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C2=C1NN=C2)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

478838-52-7
Record name 4-bromo-1H-indazol-5-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

N-bromosuccinimide (1.06 g, 5.96 mmol) was added to a solution of the 1H-indazol-5-ol (800 mg, 5.96 mmol) obtained in Reference Example 4 in tetrahydrofuran (20 ml) at room temperature. The resulting mixture was stirred for 14 hours while being maintained at room temperature. The mixture was concentrated under reduced pressure and the resulting residue was purified by a silica gel column chromatography (eluent: hexane/ethyl acetate) to obtain 4-bromo-1H-indazol-5-ol (1.15 g, 91%).
Quantity
1.06 g
Type
reactant
Reaction Step One
Quantity
800 mg
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-bromo-1H-indazol-5-ol
Reactant of Route 2
4-bromo-1H-indazol-5-ol
Reactant of Route 3
4-bromo-1H-indazol-5-ol
Reactant of Route 4
Reactant of Route 4
4-bromo-1H-indazol-5-ol
Reactant of Route 5
4-bromo-1H-indazol-5-ol
Reactant of Route 6
4-bromo-1H-indazol-5-ol

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.